molecular formula C22H16ClN5O2S B2402397 3-(BENZENESULFONYL)-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866340-86-5

3-(BENZENESULFONYL)-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2402397
CAS No.: 866340-86-5
M. Wt: 449.91
InChI Key: XBSIZZPFNUXXKX-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused to a quinazoline ring, with additional functional groups such as a chlorobenzyl and a phenylsulfonyl group

Preparation Methods

The synthesis of 3-(BENZENESULFONYL)-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving an appropriate azide and alkyne precursor under copper-catalyzed conditions.

    Introduction of the quinazoline ring: This step involves the condensation of the triazole intermediate with a suitable quinazoline precursor.

    Functional group modifications:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-(BENZENESULFONYL)-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Sulfonylation: The phenylsulfonyl group can participate in further sulfonylation reactions to form sulfonamide derivatives.

Scientific Research Applications

3-(BENZENESULFONYL)-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has shown potential in various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

3-(BENZENESULFONYL)-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other similar compounds, such as:

    Triazoloquinazolines: These compounds share the triazoloquinazoline core structure but differ in the nature and position of substituents.

    Chlorobenzyl derivatives: Compounds with a chlorobenzyl group may exhibit similar reactivity and biological activities.

    Phenylsulfonyl derivatives: These compounds contain the phenylsulfonyl group and may have comparable chemical properties and applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O2S/c23-16-12-10-15(11-13-16)14-24-20-18-8-4-5-9-19(18)28-21(25-20)22(26-27-28)31(29,30)17-6-2-1-3-7-17/h1-13H,14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSIZZPFNUXXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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